molecular formula C22H26ClN B15181009 5H-Dibenzo(a,d)cyclopenten-delta(sup 5),beta-ethylamine, 10,11-dihydro-N-cyclohexyl-, hydrochloride CAS No. 62469-26-5

5H-Dibenzo(a,d)cyclopenten-delta(sup 5),beta-ethylamine, 10,11-dihydro-N-cyclohexyl-, hydrochloride

Cat. No.: B15181009
CAS No.: 62469-26-5
M. Wt: 339.9 g/mol
InChI Key: YGJSZJLYEYLYNY-UHFFFAOYSA-N
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Description

5H-Dibenzo(a,d)cyclopenten-delta(sup 5),beta-ethylamine, 10,11-dihydro-N-cyclohexyl-, hydrochloride is a complex organic compound with a unique structure. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its structure consists of a dibenzo[a,d]cyclopentene core with an ethylamine and cyclohexyl group, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Dibenzo(a,d)cyclopenten-delta(sup 5),beta-ethylamine, 10,11-dihydro-N-cyclohexyl-, hydrochloride typically involves a multi-step process. One common method includes the formal [5 + 2] annulation reaction of ortho-aryl alkynyl benzyl alcohols with arenes. This reaction is mediated by trifluoromethanesulfonic anhydride (Tf2O) and involves an intermolecular Friedel–Crafts-type alkylation followed by an intramolecular 7-endo-dig cyclization . This method is known for its high efficiency, regioselectivity, and step-economy.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5H-Dibenzo(a,d)cyclopenten-delta(sup 5),beta-ethylamine, 10,11-dihydro-N-cyclohexyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylamine or cyclohexyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5H-Dibenzo(a,d)cyclopenten-delta(sup 5),beta-ethylamine, 10,11-dihydro-N-cyclohexyl-, hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5H-Dibenzo(a,d)cyclopenten-delta(sup 5),beta-ethylamine, 10,11-dihydro-N-cyclohexyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Dibenzo(a,d)cyclopenten-delta(sup 5),beta-ethylamine, 10,11-dihydro-N-cyclohexyl-, hydrochloride is unique due to its specific substitution pattern and the presence of both ethylamine and cyclohexyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

62469-26-5

Molecular Formula

C22H26ClN

Molecular Weight

339.9 g/mol

IUPAC Name

N-[2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)ethyl]cyclopentanamine;hydrochloride

InChI

InChI=1S/C22H25N.ClH/c1-5-11-20-17(7-1)13-14-18-8-2-6-12-21(18)22(20)15-16-23-19-9-3-4-10-19;/h1-2,5-8,11-12,15,19,23H,3-4,9-10,13-14,16H2;1H

InChI Key

YGJSZJLYEYLYNY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NCC=C2C3=CC=CC=C3CCC4=CC=CC=C42.Cl

Origin of Product

United States

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